Sempervirine is a yellow, crystalline, indole alkaloid first isolated from the root of Gelsemium sempervirens, a plant native to North America. [] It is also found in Gelsemium elegans Benth., a toxic plant used in Traditional Chinese Medicine. [, ] Sempervirine is classified as a yohimbane-type alkaloid and has attracted research interest due to its potential biological activities, particularly its cytotoxic and antitumor properties. [, , ]
Sempervirine is sourced from the Gelsemium elegans, a species known for its medicinal properties in traditional medicine. The compound belongs to the broader category of indole alkaloids, which are characterized by their complex structures and significant biological effects, including anti-cancer and neuroprotective activities.
The synthesis of sempervirine has been achieved through various chemical pathways. A notable method involves the use of palladium-catalyzed reactions, specifically Sonogashira and Larock reactions. The synthesis typically follows these steps:
Sempervirine possesses a complex molecular structure typical of indole alkaloids. Its molecular formula is C₁₈H₁₉N₃O, and it features multiple rings that contribute to its biological activity. The structural analysis reveals significant functional groups that play roles in its pharmacological effects.
Sempervirine undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
These reactions are critical for developing derivatives that may exhibit enhanced therapeutic profiles compared to the parent compound.
The mechanism by which sempervirine exerts its effects involves several pathways:
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance have been employed to characterize its physical properties accurately.
Sempervirine has several promising applications in scientific research:
Sempervirine (C₁₉H₁₆N₂, MW 272.34) is a pentacyclic indole alkaloid characterized by a unique cationic quaternary structure featuring a central indolo[2,3-a]quinolizinium core (Figure 1). The compound was first isolated in 1949 from Gelsemium sempervirens (yellow jessamine), a plant historically used in traditional medicine despite its neurotoxic properties [8] [9]. Initial structural proposals by Woodward in 1949 suggested canonical forms with a charged nitrogen bridge system, but conclusive elucidation required advanced analytical techniques. Modern characterization confirms the planar polycyclic architecture through UV-Vis spectroscopy (λₘₐₓ 318 nm) and distinctive NMR patterns: ¹H NMR (DMSO-d₆) displays characteristic aromatic signals at δ 9.27 (s, 1H), 8.89 (d, J=6.8 Hz, 1H), and 8.72 (d, J=6.8 Hz, 1H), while ¹³C NMR reveals 19 carbon resonances between δ 121.3–149.9 ppm [1] [8]. The structural assignment was unequivocally confirmed via X-ray crystallography, revealing extended π-conjugation essential for DNA intercalation capabilities [3].
Total synthesis of sempervirine has evolved from classical approaches to modern catalytic methods, significantly improving efficiency and enabling structural diversification:
Early Syntheses (Pre-2000): Initial routes suffered from low yields (<10%) and multi-step sequences. A 1996 synthesis employed a three-step strategy starting from hexahydroisochroman-3-one and tryptamine, featuring a double cyclization with POCl₃ followed by DDQ aromatization (overall yield ~4%) [3]. These methods provided proof-of-concept but were impractical for analogue production.
Modern Catalytic Synthesis: Contemporary routes leverage palladium-catalyzed couplings for efficiency. A landmark six-step sequence (76% overall yield) employs:
Method | Key Steps | Steps | Overall Yield | Advantages/Limitations |
---|---|---|---|---|
Classical (1996) | Fischer indolization, POCl₃ cyclization, DDQ aromatization | 3 | ~4% | Historical significance; limited scalability |
Catalytic (2016) | Sonogashira coupling, Larock indolization, DDQ oxidation | 6 | 76% | High efficiency; enables analogue synthesis |
Seven-membered E-ring variant | Modified Larock cyclization | 3 | 60% | Access to non-natural scaffolds; lower yield with extended chains |
Critical innovations include the development of TFA/triflic acid-mediated semireduction that achieves regioselective phenyl ring reduction without pyridone saturation, and the application of the Larock indole synthesis enabling high regiocontrol during tetracyclic core formation [1]. The seven-membered E-ring analogue was synthesized in 60% yield over three steps from triflate intermediate 3, though propargylic alcohol derivatives posed coordination challenges during Larock cyclization [1].
Structural diversification of sempervirine focuses on enhancing cytotoxicity while exploring structure-activity relationships (SAR). Key strategies include:
Ring-Size Modifications: Synthesis of six-, seven-, and eight-membered E-ring analogues revealed that planarity disruption abolishes activity. Compounds with non-aromatic central rings (e.g., dihydrosempervirine derivatives 8, 12, 20) showed no cytotoxicity (EC₅₀ >10 μM in Raji, MDA-MB-231, HeLa cells) [1]. The seven-membered variant required 2-fold increased Pd-catalyst loading but maintained bioactivity, while five-membered rings proved unstable.
Electron-Donating/Accepting Substituents: Installation of electron-rich groups (e.g., 10-methoxy derivative 30) via electron-rich bromoanilines in Larock reactions yielded compounds with moderate activity (EC₅₀ 3–10 μM). Conversely, 10-fluorosempervirine (38) emerged as the most potent analogue, exhibiting 2.3–3.4-fold enhanced cytotoxicity over natural sempervirine across three cancer lines (Table 2) [1]. Fluorination at C10 required extended DDQ aromatization (7 days with excess oxidant) due to electronic deactivation.
Core Scaffold Extensions: C7-ester derivatives (20–21) accessed via hydroxyester intermediates showed structural similarity to javacarboline (22) but lacked cytotoxicity, confirming the requirement for full aromaticity [1].
Table 2: Cytotoxicity Profiles of Key Analogues
Compound | Raji EC₅₀ (μM) | MDA-MB-231 EC₅₀ (μM) | HeLa EC₅₀ (μM) | Structural Features |
---|---|---|---|---|
Sempervirine (1) | 2.7 | 1.77 | 1.96 | Natural pentacyclic core |
10-Fluorosempervirine (38) | 0.79–1.18* | 0.52–0.62* | 0.58–0.69* | C10 fluorine substitution |
Dihydrosempervirine (8) | >10 | >10 | >10 | Non-aromatic central ring |
C10-Methoxy (30) | 3–10 | 3–10 | 3–10 | Electron-donating group |
Ester derivative (21) | 3–10 | 3–10 | 3–10 | C7 ester functionality |
*Calculated range based on 2.3–3.4-fold enhancement over sempervirine [1] [8].
Rational design principles derived from SAR studies:
Biological Activities and Molecular Mechanisms
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9